1-(3-Methoxyphenyl)pentan-1-amine
Description
Significance of Primary Arylalkylamines in Organic Synthesis and Chemical Discovery
Primary arylalkylamines are fundamental building blocks in the world of organic chemistry. Their utility stems from the presence of a primary amine group attached to an alkyl chain, which is in turn bonded to an aromatic ring. This structural motif makes them versatile intermediates in the synthesis of a vast array of more complex molecules. They are integral to the production of pharmaceuticals, agrochemicals, and various materials. organic-chemistry.org
The synthesis of primary amines can be challenging due to the potential for over-alkylation, where the newly formed primary amine reacts further with the alkylating agent to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, methods like the Gabriel synthesis have been developed. This process utilizes phthalimide (B116566) as a protected form of ammonia (B1221849), allowing for the controlled formation of primary amines. masterorganicchemistry.comyoutube.comyoutube.com The Gabriel synthesis involves the deprotonation of phthalimide, followed by an SN2 reaction with an alkyl halide and subsequent liberation of the primary amine, often using hydrazine. masterorganicchemistry.comyoutube.comyoutube.com
More contemporary methods, such as copper-catalyzed amination of aryl chlorides, offer an alternative route to primary (hetero)arylamines. organic-chemistry.org These reactions can proceed under relatively mild conditions and tolerate a wide range of functional groups, making them a powerful tool for chemists. organic-chemistry.org The development of such efficient and selective synthetic routes is crucial for advancing chemical discovery, as it allows for the creation of diverse libraries of compounds for screening and testing.
Overview of Research Trajectories for 1-(3-Methoxyphenyl)pentan-1-amine and Analogous Structures
Research into this compound and its analogs is often driven by the pursuit of new therapeutic agents and a deeper understanding of structure-activity relationships. The "3-methoxyphenyl" group is a common feature in many biologically active compounds. For instance, analogs such as 1-(3-methoxyphenyl)-N-methylpropane-2-amine and 3-(3-methoxyphenyl)propan-1-amine (B97615) are subjects of chemical research. evitachem.com The latter is noted as an integral part of organic synthesis for various drugs. evitachem.com
Investigations into compounds with similar structural frameworks have revealed a range of biological activities. For example, the synthesis of methoxetamine and its metabolites has been a subject of study. rsc.org Furthermore, research into the stereospecific synthesis of compounds like (-)-(2S, 3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an intermediate in the synthesis of tapentadol, highlights the importance of controlling the three-dimensional arrangement of atoms within these molecules. google.comgoogle.com Such stereospecific syntheses are often necessary to achieve the desired biological effect and can involve complex chemical transformations. google.comgoogle.com
Classification and Structural Context of Branched Arylalkylamines
Arylalkylamines can be broadly categorized based on the nature of the aromatic ring and the structure of the alkyl chain. wikipedia.org A primary division exists between phenylalkylamines and indolylalkylamines. wikipedia.org this compound falls into the category of phenylalkylamines.
Further classification can be made based on the branching of the alkyl chain. This compound is a branched arylalkylamine, with the amine group located on the first carbon of a pentyl chain that is directly attached to the phenyl ring. This branching can significantly influence the compound's physical and chemical properties, as well as its biological activity, compared to its linear isomers. The position of the methoxy (B1213986) group on the phenyl ring (in this case, at the 3-position) also plays a crucial role in defining the molecule's electronic and steric characteristics.
The general class of substituted arylalkylamines encompasses a wide variety of compounds, many of which are related to monoamine neurotransmitters and can interact with biological systems in diverse ways. wikipedia.org
Chemical Data
The following tables provide key chemical data for this compound and a related compound.
Compound Names Mentioned
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h5-7,9,12H,3-4,8,13H2,1-2H3 |
InChI Key |
SHDKSGUSORKGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Catalytic Pathways for Arylalkylamine Synthesis
Fundamental Mechanistic Pathways in Amine Reactions
The construction of the amine functional group can be achieved through several core mechanistic strategies. The choice of pathway often depends on the starting materials, desired substitution pattern, and reaction conditions.
Nucleophilic Substitution (S(_N)2) Mechanisms
Bimolecular nucleophilic substitution (S(_N)2) is a cornerstone of amine synthesis. masterorganicchemistry.com This reaction involves the displacement of a leaving group on an sp³-hybridized carbon by a nucleophile in a single, concerted step. masterorganicchemistry.comkhanacademy.org In the context of synthesizing a primary arylalkylamine like 1-(3-Methoxyphenyl)pentan-1-amine, a common approach is the alkylation of an amine nucleophile.
The S(_N)2 mechanism is characterized by the backside attack of the nucleophile on the electrophilic carbon, approaching at an angle of 180° relative to the carbon-leaving group bond. masterorganicchemistry.comkhanacademy.org This approach is necessary because the lone pair of electrons on the nucleophile must populate the antibonding orbital of the carbon-leaving group bond to facilitate simultaneous bond formation and bond breaking. khanacademy.org A key stereochemical outcome of this mechanism is the inversion of configuration at the reaction center, often referred to as Walden inversion. masterorganicchemistry.comkhanacademy.org
The rate of an S(_N)2 reaction is dependent on the concentration of both the nucleophile and the substrate, making it a second-order reaction. youtube.comyoutube.com The reaction is highly sensitive to steric hindrance; it proceeds fastest for methyl and primary substrates, while tertiary substrates are generally unreactive due to the steric bulk hindering the backside attack. youtube.comyoutube.com
A classic example of an S(_N)2 reaction for amine synthesis is the alkylation of ammonia (B1221849) or a primary amine with an alkyl halide. libretexts.org However, this method can suffer from a lack of selectivity, as the newly formed amine can act as a nucleophile itself, leading to over-alkylation and a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.
To overcome this, methods like the Gabriel Synthesis are employed. This process utilizes a phthalimide (B116566) anion as an ammonia surrogate. The phthalimide anion, a bulky nucleophile, undergoes an S(_N)2 reaction with an alkyl halide. The resulting N-alkylated phthalimide can then be hydrolyzed to yield the desired primary amine cleanly. libretexts.org Another route involves the reaction of an alkyl halide with sodium azide (B81097), followed by the reduction of the resulting alkyl azide to the primary amine. libretexts.org
Addition-Elimination Reaction Pathways
Addition-elimination reactions provide a powerful alternative for synthesizing amines, particularly from carbonyl compounds like aldehydes and ketones. organicmystery.com This two-step process involves an initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water. libretexts.org
A prominent example is reductive amination , which converts aldehydes and ketones into primary, secondary, or tertiary amines. libretexts.org The reaction begins with the nucleophilic addition of an amine (or ammonia for a primary amine) to the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com This forms a zwitterionic intermediate that undergoes proton transfer to yield a neutral carbinolamine. youtube.com
Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org Elimination of water generates a C=N double bond, forming an imine (from a primary amine) or an iminium ion (from a secondary amine). libretexts.orgchemistrysteps.com This intermediate is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), or hydrogen gas with a metal catalyst (e.g., Ni). libretexts.org The hydride attacks the electrophilic carbon of the C=N bond to furnish the final amine product. chemistrysteps.com
The pH is a critical factor in this reaction. It must be acidic enough to protonate the carbinolamine intermediate and facilitate water elimination, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. organicmystery.comyoutube.com
Proposed Mechanisms for Degradation of Amines in Chemical Matrices
Amines can degrade through various pathways, particularly in industrial processes involving heat and oxidative environments. hw.ac.ukacademicjournals.org The two primary mechanisms identified are thermal and oxidative degradation. hw.ac.ukresearchgate.net
Oxidative degradation occurs in the presence of oxygen and is often catalyzed by metal ions. researchgate.net Two main pathways are proposed:
Electron Abstraction: A reactive free radical can abstract an electron from the nitrogen atom, forming an ammonium radical. This radical can then lose a proton to form an imine radical, which upon hydrolysis, can yield an aldehyde.
Hydrogen Abstraction: A radical can abstract a hydrogen atom from the carbon alpha to the nitrogen atom. This leads to the formation of an imine or iminium ion, which can subsequently hydrolyze to an aldehyde and a smaller amine/ammonia. researchgate.net
Thermal degradation typically occurs at elevated temperatures and can happen in the presence of CO(_2). researchgate.net These reactions can lead to the formation of higher molecular weight products and contribute to solvent loss and operational issues like corrosion and foaming in industrial settings. academicjournals.org The specific degradation products depend heavily on the amine's structure, with factors like steric hindrance and the presence of hydroxyl groups influencing the degradation rate and pathways. researchgate.net
Detailed Analysis of Catalytic Cycles
Modern synthetic chemistry increasingly relies on catalytic cycles to achieve high efficiency and selectivity. For arylalkylamine synthesis, transition metal catalysis, particularly in conjunction with photoredox catalysis, has opened new frontiers.
Transition Metal-Catalyzed Mechanisms
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds. While palladium-catalyzed reactions like the Buchwald-Hartwig amination are well-established, nickel catalysis has emerged as a more abundant and cost-effective alternative. Traditional nickel-catalyzed couplings often involve a cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org However, the high stability of certain nickel-amine complexes can make the final reductive elimination step challenging. princeton.edu
The merger of photoredox catalysis with nickel catalysis has provided a solution to overcome the challenges of traditional methods, enabling C-N bond formation under mild conditions. princeton.edu This dual catalytic system allows access to unconventional nickel oxidation states, specifically Ni(I) and Ni(III), which facilitate the key bond-forming step. princeton.edunih.gov
A currently accepted mechanism for photoredox C-N coupling involves a Ni(I)/Ni(III) cycle. princeton.edunih.gov The cycle is initiated and sustained by a photocatalyst, often an iridium complex. nih.gov
The Catalytic Cycle:
Initiation: The cycle can be initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(I) species. This reduction is driven by the excited state of the photocatalyst. nih.govresearchgate.net
Oxidative Addition: The Ni(I) complex undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(III) intermediate (Ar-Ni(III)-X). rsc.org
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Ni(III) center.
Reductive Elimination: The key C-N bond-forming step occurs via reductive elimination from the Ni(III) complex. This step is kinetically more favorable from Ni(III) than from the corresponding Ni(II) species in traditional cycles. princeton.edu This step releases the aryl-amine product and regenerates a Ni(I) species.
Catalyst Regeneration: The Ni(I) complex can then re-enter the catalytic cycle. The photocatalyst, which is altered during the initiation step, is returned to its ground state through a separate single-electron transfer (SET) event, thus closing both catalytic loops. rsc.org
This synergistic approach, where the photocatalyst modulates the oxidation state of the nickel catalyst, allows the reaction to proceed through a lower energy pathway, avoiding the high activation barrier associated with reductive elimination from Ni(II). princeton.edu In-depth mechanistic studies combining kinetics, spectroscopy, and stoichiometric experiments have been crucial in elucidating this complex Ni(I)/Ni(III) pathway over other proposed mechanisms like Ni(0)/Ni(II) or Ni(0)/Ni(II)/Ni(III)/Ni(I) cycles. princeton.edunih.gov
Pd(II)/Pd(IV) Pathways in C-H Functionalization
The direct functionalization of C-H bonds represents an atom-economical and efficient approach to synthesizing complex molecules. Palladium catalysis, cycling between the Pd(II) and Pd(IV) oxidation states, has emerged as a prominent method for arylating C(sp³)–H bonds. nih.gov
The catalytic cycle is generally proposed to initiate with a ligand-directed C-H activation step, forming a palladacycle intermediate (A). This is followed by oxidation of the Pd(II) center to a Pd(IV) species (B) upon reaction with an arylating agent, such as a diaryliodonium salt. The final step involves C-C bond-forming reductive elimination to yield the arylated product and regenerate the Pd(II) catalyst. nih.gov
Mechanistic investigations have revealed that the reaction kinetics can be second order in palladium, suggesting the involvement of a bimetallic acetate-bridged palladium complex as a key intermediate. This dimeric species is proposed to undergo turnover-limiting oxidation. nih.gov The use of directing groups, such as pyridines, quinolines, and ureas, is often crucial for achieving high regioselectivity in these transformations. nih.govbeilstein-journals.org Cationic palladium(II) complexes have demonstrated high reactivity in C-H activation/cross-coupling reactions, even at room temperature. beilstein-journals.org
Table 1: Key Features of Pd(II)/Pd(IV) Catalyzed C-H Arylation
| Feature | Description | Reference |
| Catalytic Cycle | Involves Pd(II)/Pd(IV) redox couple. | nih.gov |
| Key Intermediate | Palladacycle formed via C-H activation. | nih.gov |
| Oxidant | Diaryliodonium salts are effective arylating agents. | nih.gov |
| Kinetics | Can be second order in palladium, suggesting a bimetallic intermediate. | nih.gov |
| Directing Groups | Crucial for regioselectivity (e.g., pyridines, ureas). | nih.govbeilstein-journals.org |
| Reaction Conditions | Cationic Pd(II) complexes can facilitate reactions at room temperature. | beilstein-journals.org |
Iridium-Catalyzed Enamine-Reduction Pathways and Intermediate Interactions
Iridium catalysts are highly effective for the asymmetric hydrogenation of imines and enamines, providing a direct route to chiral amines. rsc.orgacs.org The mechanism of these reactions can proceed through either an inner-sphere or an outer-sphere pathway.
In an inner-sphere mechanism , the substrate coordinates directly to the iridium center. For instance, in the hydrogenation of bulky N-aryl imines, it has been proposed that the substrate coordinates to the iridium in a κ²-fashion through both the nitrogen and an oxygen functionality. nih.gov
Conversely, an outer-sphere mechanism does not involve direct coordination of the substrate to the metal. Instead, the reaction is believed to proceed through a proton-first pathway where the imine is first protonated to form an iminium ion. This is followed by an outer-sphere hydride transfer from a neutral Ir(III) complex to generate the amine product. nih.gov The enantioselectivity is conferred during the hydride transfer step, directed by interactions such as C-H∙∙∙Ir. nih.gov The use of chiral ligands, such as those from the Josiphos family (e.g., Xyliphos), in combination with additives like iodide salts and acids, is crucial for achieving high activity and enantioselectivity. nih.gov
Table 2: Comparison of Iridium-Catalyzed Hydrogenation Mechanisms
| Mechanism | Substrate Interaction | Key Steps | Reference |
| Inner-Sphere | Direct coordination to Iridium center. | Substrate coordination, hydrogenation. | nih.gov |
| Outer-Sphere | No direct coordination. | Protonation of imine, outer-sphere hydride transfer. | nih.gov |
Proposed Catalytic Cycles in Nickel-Catalyzed Hydroalkylation
Nickel-catalyzed hydroalkylation of alkenes has emerged as a powerful method for forming C(sp³)–C(sp³) bonds, offering a route to complex aliphatic amines. acs.org A common mechanistic pathway involves the generation of a nickel-hydride species, which then inserts into the alkene.
One proposed mechanism for the hydroarylation of unactivated alkenes involves a ligand-to-ligand hydrogen atom transfer (LLHT). In this concerted step, a hydrogen atom is transferred from a bound aryl ligand to the double bond of a bound alkene ligand. This forms a nickel(II) complex which then undergoes rate-limiting reductive elimination to form the carbon-carbon bond and the alkylated arene product. youtube.com
Another pathway, particularly relevant for the synthesis of allylic amines, involves the oxidative cyclization of a nickel(0) complex with an alkene and an imine to form an aza-nickelacycle intermediate. This intermediate then undergoes protonation and β-hydride elimination to release the allylic amine product and regenerate the nickel catalyst. nih.gov The development of enantioselective variants of these reactions often relies on the use of chiral bisphosphine ligands and Brønsted acids as co-catalysts. nih.gov
Organocatalytic Mechanisms with Chiral Amines
Organocatalysis provides a complementary, metal-free approach to the synthesis of chiral amines. These reactions often mimic enzymatic processes, utilizing small organic molecules to catalyze transformations with high enantioselectivity.
Iminium Ion and Enamine Catalysis
Iminium and enamine catalysis are powerful strategies in organocatalysis, typically employing chiral primary or secondary amines to activate carbonyl compounds. nih.govresearchgate.netrsc.org
Iminium Catalysis: The condensation of a chiral amine with an α,β-unsaturated aldehyde or ketone forms a chiral iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. rsc.orgnobelprize.org
Enamine Catalysis: The reaction of a chiral amine with a saturated aldehyde or ketone generates a chiral enamine. This enamine is nucleophilic at the α-carbon and can react with various electrophiles. nih.govnobelprize.org
These two modes of activation can be coupled in dual catalytic systems to facilitate complex asymmetric transformations. nih.gov The combination of a chiral amine catalyst with another organocatalytic cycle can lead to the efficient construction of intricate and biologically relevant chiral molecules. nih.govresearchgate.net
Bifunctional Primary Amine-Thiourea Organocatalysis
Bifunctional organocatalysts, which possess both a hydrogen-bond donor (e.g., thiourea) and a basic site (e.g., primary amine) on a chiral scaffold, have proven highly effective in a variety of asymmetric reactions. rsc.orgresearchgate.netrsc.org
In a typical reaction, such as the Michael addition of a ketone to a nitroolefin, the primary amine moiety of the catalyst reacts with the ketone to form an enamine intermediate. Simultaneously, the thiourea (B124793) group activates the electrophile (the nitroolefin) through hydrogen bonding. rsc.orgacs.org This dual activation brings the reacting partners into close proximity within a chiral environment, facilitating a highly enantioselective C-C bond formation. rsc.orgacs.org Mechanistic studies, including ESI-MS and DFT calculations, have supported the proposed transition state where the nitro group is bound to the thiourea moiety, and the enamine attacks the activated nitroolefin. rsc.org
Table 3: Key Aspects of Bifunctional Amine-Thiourea Catalysis
| Feature | Description | Reference |
| Catalyst Structure | Contains both a hydrogen-bond donor (thiourea) and a basic site (amine). | rsc.orgresearchgate.net |
| Activation Mode | Dual activation of both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). | rsc.orgacs.org |
| Transition State | Organized assembly of catalyst, nucleophile, and electrophile. | rsc.org |
| Applications | Asymmetric Michael additions, Mannich reactions, etc. | rsc.orgrsc.orgnih.gov |
Mechanistic Insights into Chiral BINOL-Catalyzed Allylation Reactions
Chiral 1,1'-bi-2-naphthol (B31242) (BINOL)-derived catalysts are widely used in asymmetric synthesis, including the allylation of imines to produce chiral homoallylic amines. nih.govbeilstein-journals.org
In the BINOL-catalyzed allylboration of acyl imines, mechanistic studies suggest that the chiral BINOL diol undergoes a facile exchange with one of the alkoxy groups of the allylboronate reagent. This generates a more reactive allylation species. Simultaneously, the remaining hydroxyl group on the BINOL catalyst can activate the acyl imine via hydrogen bonding. nih.gov This dual activation and the chiral environment created by the BINOL ligand lead to high enantioselectivity in the addition of the allyl group to the imine. nih.gov
Chiral BINOL-derived phosphoric acids have also been employed as Brønsted acid catalysts. In the allylation of in situ-formed imines, the phosphoric acid can protonate the imine, forming a chiral ion pair with the phosphate (B84403) anion. This brings the allylsilane nucleophile into a defined chiral environment, controlling the facial selectivity of the allylation. nih.gov Furthermore, chiral BINOL-aldehydes can catalyze the α-functionalization of N-unprotected amino esters through the formation of enamine intermediates. nih.gov
Stereochemical Induction and Control in Asymmetric Processes
The synthesis of enantiomerically pure arylalkylamines, such as this compound, is a critical endeavor in medicinal chemistry and materials science, as the biological activity and material properties are often dictated by a specific stereoisomer. youtube.comyale.edu Achieving high levels of stereochemical control in the synthesis of these chiral amines is paramount. Key strategies for inducing stereoselectivity include asymmetric hydrogenation of prochiral imines, enzymatic kinetic resolution of racemic mixtures, and the use of chiral auxiliaries. nih.govnih.gov
Asymmetric Hydrogenation of Imines
Asymmetric hydrogenation of C=N bonds is a powerful and atom-economical method for the synthesis of chiral amines. nih.gov This approach typically involves the use of a transition metal catalyst complexed with a chiral ligand. Iridium and ruthenium complexes are among the most effective for this transformation. nih.govacs.org The choice of ligand is crucial for achieving high enantioselectivity, with various phosphine-oxazoline and P-stereogenic phosphine (B1218219) ligands showing excellent performance. nih.gov
For instance, iridium complexes bearing phosphino-oxazoline chiral ligands with a spiranic backbone have been developed and have demonstrated high activity and enantioselectivity in the reduction of N-aryl imines, affording chiral amines in up to 97% ee. nih.gov Similarly, ruthenium complexes, such as those with Xyl-Skewphos/DPEN, have been successfully applied to the asymmetric hydrogenation of a variety of imines derived from aromatic ketones, achieving enantiomeric excesses of up to 99%. nih.govacs.org
The general mechanism for iridium-catalyzed asymmetric hydrogenation of imines often involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the imine carbon. The steric and electronic properties of the chiral ligand create a chiral environment that favors the formation of one enantiomer over the other.
Performance of Chiral Catalysts in Asymmetric Hydrogenation of N-Aryl Imines
| Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ir/(S,S)-f-binaphane | N-H ketoimines | up to 95% | researchgate.net |
| Ir/phosphino-oxazoline (Spiranic Backbone) | N-aryl imines | up to 97% | nih.gov |
| Ru-Pybox | N-aryl imines from aryl ketones | up to 99% | nih.govacs.org |
| Ir/(R)-SegPhos | Cyclic iminium salts | up to 96% | acs.org |
Enzymatic Kinetic Resolution
Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure amines. nih.gov Enzymatic kinetic resolution (EKR) is a widely used technique that relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.gov Lipases and amine dehydrogenases (AmDHs) are two classes of enzymes that have proven particularly effective for the kinetic resolution of racemic amines. nih.govgoogle.com
Lipase-Catalyzed Kinetic Resolution:
Lipases are hydrolases that can catalyze the acylation or deacylation of amines in a stereoselective manner. In a typical lipase-catalyzed kinetic resolution of a racemic amine, an acyl donor is used to selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer. The choice of lipase (B570770), solvent, and acyl donor can significantly influence the enantioselectivity of the resolution. nih.gov For example, the kinetic resolution of racemic 1-phenylethylamine (B125046) using Candida antarctica lipase B (CAL-B) is a well-established and highly efficient process. nih.gov
While direct studies on the lipase-catalyzed resolution of this compound were not found, research on analogous compounds demonstrates the potential of this method. For instance, the kinetic resolution of racemic alcohols that are precursors to chiral amines has been successfully achieved with high enantioselectivity using lipases like Pseudomonas cepacia Lipase. polimi.it
Lipase-Catalyzed Kinetic Resolution of Chiral Building Blocks
| Enzyme | Substrate Type | Process | Enantiomeric Ratio (E) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Candida rugosa Lipase (CRL) | rac-Naproxen methyl ester | Hydrolysis | Activity of (S)-enantiomer is 28-fold higher | nih.gov |
| Pseudomonas cepacia Lipase (PSL) | rac-Ivabradine alcohol precursor | Hydrolysis | up to 96:4 e.r. | polimi.it |
| Aspergillus oryzae Lipase (AOL) / Porcine pancreas Lipase (PPL) | rac-2-(3-Methoxy-4-methylphenyl) propan-1-ol | Transesterification/Hydrolysis | E = 27 ± 1 to 80 ± 3 | researchgate.net |
Amine Dehydrogenase (AmDH)-Catalyzed Kinetic Resolution:
Amine dehydrogenases are a class of enzymes that catalyze the reversible stereoselective reductive amination of a ketone to an amine or the oxidative deamination of an amine to a ketone. google.com The oxidative deamination activity of AmDHs can be exploited for the kinetic resolution of racemic amines. In this process, the enzyme selectively oxidizes one enantiomer to the corresponding ketone, while the desired enantiomer remains untouched. google.com To drive the reaction forward, a cofactor regeneration system, such as an NADH oxidase (Nox), is often employed to regenerate the NAD⁺ consumed during the deamination. google.com
Engineered AmDHs have shown great promise in the kinetic resolution of various racemic α-chiral primary amines, yielding the S-configured amines with excellent enantiomeric excess (>99% ee). nih.gov The reaction conditions, including pH, temperature, and buffer system, are optimized to achieve high conversion and selectivity. nih.gov Studies on the kinetic resolution of racemic amines using whole-cell biocatalysts co-expressing AmDH and Nox have demonstrated the potential for efficient production of enantiopure amines. google.com
Amine Dehydrogenase in Stereoselective Synthesis
| Enzyme System | Substrate | Process | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Engineered AmDH (LE-AmDH-v1) / NADH-oxidase (NOx) | rac-α-methyl- and α-ethyl-benzylamines | Oxidative Kinetic Resolution | up to >99% (S-amine) | nih.gov |
| Whole-cell biocatalyst (AmDH and Nox) | rac-2-aminoheptane | Oxidative Kinetic Resolution | >99% (S-form) | google.com |
| Whole-cell biocatalyst (AmDH and Nox) | rac-α-methylbenzylamine (α-MBA) | Oxidative Kinetic Resolution | >99% (S-form) | google.com |
The application of these enzymatic methods to the synthesis of chiral this compound would likely involve screening a library of lipases or amine dehydrogenases to identify a biocatalyst with high activity and stereoselectivity for this specific substrate. Subsequent optimization of reaction parameters would then be necessary to achieve high yields and enantiopurity.
Advanced Spectroscopic and Chromatographic Characterization of 1 3 Methoxyphenyl Pentan 1 Amine
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 1-(3-Methoxyphenyl)pentan-1-amine. These methods probe the molecular environment at an atomic level, offering a wealth of information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: In the proton NMR spectrum of a related compound, N-benzyl-4,4,5,5-tetramethyl-N-phenyl-1,3,2-dioxaborolan-2-amine, aromatic protons appear in the range of δ 7.28-6.84 ppm, while the benzylic methylene (B1212753) protons (CH₂) are observed as a singlet at δ 4.69 ppm. rsc.org For this compound, one would expect to see distinct signals for the aromatic protons on the methoxyphenyl ring, the methoxy (B1213986) group protons (around δ 3.8 ppm), the methine proton adjacent to the amine, and the protons of the pentyl chain, each with characteristic chemical shifts and coupling patterns.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For instance, in N-benzylaniline, the aromatic carbons resonate between δ 147.7 and 112.4 ppm, and the benzylic carbon (CH₂) appears at δ 47.9 ppm. rsc.org Similarly, for this compound, distinct signals would be expected for the carbons of the methoxyphenyl ring (with the methoxy-substituted carbon appearing downfield), the methoxy carbon itself (around δ 55 ppm), and the individual carbons of the pentyl chain. A predicted ¹³C NMR spectrum for the related compound 1-(3-Methoxyphenyl)-N-methyl-2-pentanamine is available in spectral databases. spectrabase.com The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. mdpi.com
It is important to note that factors such as solvent and temperature can influence chemical shifts in both ¹H and ¹³C NMR. researchgate.net
There is no phosphorus atom in this compound, therefore ³¹P NMR spectroscopy is not applicable for its direct characterization.
Table 1: Predicted NMR Data for this compound and Related Compounds
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic (C₆H₄) | 6.7 - 7.3 |
| ¹H | Methoxy (OCH₃) | ~3.8 |
| ¹H | Methine (CH-N) | 3.5 - 4.5 |
| ¹H | Methylene (CH₂) & Methyl (CH₃) | 0.8 - 2.0 |
| ¹³C | Aromatic (C₆H₄) | 110 - 160 |
| ¹³C | Methoxy (OCH₃) | ~55 |
| ¹³C | Methine (CH-N) | 50 - 60 |
| ¹³C | Methylene (CH₂) & Methyl (CH₃) | 10 - 40 |
Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.
FT-IR Spectroscopy: The FT-IR spectrum of a primary amine is characterized by several key absorptions. orgchemboulder.com For this compound, one would anticipate:
N-H Stretching: Two bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group. orgchemboulder.com
C-H Stretching: Aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching bands below 3000 cm⁻¹.
N-H Bending: A bending vibration for the primary amine between 1650-1580 cm⁻¹. orgchemboulder.com
C-O Stretching: A strong absorption for the aryl ether C-O stretch, typically in the 1275-1200 cm⁻¹ region.
C-N Stretching: An aliphatic C-N stretching vibration in the 1250–1020 cm⁻¹ range. orgchemboulder.com
N-H Wagging: A broad band between 910-665 cm⁻¹ due to N-H wagging. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. For related naphtho[1,8-cd]-pyran-1-ones, Raman spectral data has been used to support structural assignments. mdpi.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the methoxyphenyl group in this compound will result in characteristic UV absorptions. Aromatic compounds typically exhibit one or more absorption bands in the 200-300 nm region. For example, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one shows a maximum absorption at 342 nm, attributed to an n-π* transition within the aromatic system. researchgate.net The absorption spectrum of this compound is expected to show characteristic bands related to the π-π* transitions of the benzene (B151609) ring.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
MS: The electron ionization (EI) mass spectrum of the related compound 3-methoxyphenethylamine (B363911) shows a molecular ion peak and characteristic fragmentation patterns that can be used for identification. nist.gov For this compound, the molecular ion peak would confirm its molecular weight.
MS/MS: Tandem mass spectrometry (MS/MS) provides more detailed structural information by fragmenting a selected ion and analyzing the resulting product ions. This technique is crucial for distinguishing between isomers and for identifying impurities. The fragmentation pattern would likely involve cleavage of the C-C bond alpha to the nitrogen atom and fragmentation of the pentyl chain.
While less commonly used for routine characterization, advanced spectroscopic techniques can provide deeper insights into the photophysical properties and chirality of this compound.
Fluorescence Spectroscopy: Compounds containing a methoxyphenyl group can exhibit fluorescence. researchgate.netresearchgate.net The fluorescence properties, including excitation and emission maxima and quantum yield, are sensitive to the molecular structure and environment. nih.govmdpi.com
Ultrafast and Transient Spectroscopy: These techniques probe the dynamics of excited states on femtosecond to nanosecond timescales. nih.gov They can be used to study processes like internal conversion and intersystem crossing in the aromatic chromophore of the molecule. stanford.edumdpi.com
Dichroism Spectroscopy: Since this compound is a chiral molecule, circular dichroism (CD) spectroscopy can be used to study its stereochemistry. acs.orgacs.org The interaction of the chiral center with the aromatic chromophore can give rise to characteristic CD signals, which can be used for chiral recognition and determination of enantiomeric excess. rsc.orgrsc.org
High-Throughput Analytical Methodologies for Amine Separation and Detection
The analysis of amines, particularly in complex mixtures or for screening purposes, benefits greatly from high-throughput methodologies. These approaches automate and parallelize experiments, significantly increasing efficiency. youtube.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a widely used technique for the separation of amines. nih.govnih.gov Derivatization with reagents like o-phthalaldehyde (B127526) followed by UV or fluorescence detection can enhance sensitivity and selectivity. nih.govnih.gov The development of rapid HPLC methods allows for the separation of numerous amines in a single run. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the separation, identification, and quantification of amines. mdpi.com Mass-directed purification using preparative HPLC is a common strategy in high-throughput settings for isolating target compounds from libraries. youtube.com
Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC for the purification of chiral and achiral compounds, often offering faster separations. youtube.com
These high-throughput methods are integral to modern chemical discovery and development, enabling the rapid analysis and purification of compounds like this compound. youtube.comyoutube.com
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of non-volatile or thermally unstable compounds like this compound. Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is particularly well-suited for this class of aromatic amines.
In RP-HPLC, the separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase (commonly C8 or C18 alkyl chains bonded to silica). For this compound, a typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid or phosphoric acid to ensure the amine is in its protonated, ionic form, which improves peak shape and retention time reproducibility. sielc.com The selection of the column, mobile phase composition, and pH are critical parameters that must be optimized to achieve efficient separation from potential impurities or related isomers. nih.gov
Table 1: Illustrative RP-HPLC Conditions for Aromatic Amine Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 or C8 (e.g., Acclaim PolarAdvantage II, Newcrom R1) | Provides hydrophobic stationary phase for retention. sielc.comthermofisher.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elutes the compound from the column; gradient allows for separation of compounds with varying polarities. |
| Additive | Formic Acid or Phosphoric Acid (e.g., 0.1%) | Suppresses silanol (B1196071) activity and ensures consistent protonation of the amine, leading to sharper peaks. sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and separation efficiency. |
| Detection | UV (e.g., 254 nm or 274 nm), MS | Detects the aromatic ring or provides mass information for identification. oup.com |
Applications with Electrochemical Detection (ECD)
Electrochemical detection (ECD) offers high sensitivity and selectivity for electroactive compounds, although it is less commonly used than UV or MS detection. While specific applications for this compound are not widely documented, the methodology is applicable. The principle involves applying a potential at an electrode surface; when an electroactive analyte passes, it is oxidized or reduced, generating a measurable current proportional to its concentration.
For aromatic amines, ECD is typically operated in the oxidative mode. The methoxy and amine groups can influence the oxidation potential. The detector's high sensitivity makes it suitable for trace-level analysis. nih.gov However, ECD is susceptible to matrix interferences and requires a mobile phase that is electrochemically compatible, which often involves using specific salts to create a conductive medium.
Pre- and Post-Column Derivatization Strategies
To enhance detectability, particularly for fluorescence or UV detection, derivatization is a common strategy for amines. actascientific.com This chemical modification can be performed either before the sample is injected (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com
Pre-column derivatization involves reacting the amine with a labeling reagent to form a derivative with strong UV absorbance or fluorescence. actascientific.comactascientific.com This approach can also improve the chromatographic properties of the analyte. thermofisher.com Common reagents for primary amines include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comactascientific.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com
Dansyl Chloride (DNS-Cl): Forms fluorescent sulfonamide adducts with primary and secondary amines. thermofisher.com
3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS): A reagent used for derivatization followed by LC-MS/MS analysis, allowing for the sensitive detection of over 100 different amines and amino acids. nih.gov
Post-column derivatization avoids the potential for multiple derivative products and interference from reagent peaks during chromatography. actascientific.com After the analyte elutes from the column, it is mixed with a reagent in a reaction coil before entering the detector. This technique is useful for reagents like ninhydrin (B49086) (for UV detection) or OPA. actascientific.comactascientific.com The primary advantage is that the separation is performed on the original, unmodified analyte. actascientific.com
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For primary amines like this compound, direct analysis can be challenging due to their polarity, which can lead to poor peak shapes and adsorption on the column. Therefore, derivatization is almost always employed. shimadzu.com
Derivatization with acylating agents, such as trifluoroacetic anhydride (B1165640) (TFA) or heptafluorobutyric anhydride (HFBA), converts the polar amine into a less polar, more volatile, and more thermally stable amide. shimadzu.comnih.gov This process significantly improves chromatographic performance and provides characteristic mass fragments for mass spectrometry (MS) detection. nih.gov
GC-MS is the definitive method for the identification of such compounds. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) data for each component, effectively generating a molecular fingerprint. The electron ionization (EI) mass spectrum of phenethylamines and their derivatives often shows characteristic fragmentation patterns. For primary amines, a key fragmentation is the cleavage of the bond alpha to the nitrogen atom. nih.govresearchgate.net The differentiation of positional isomers, such as 2- or 4-methoxyphenyl (B3050149) analogues, can be achieved by analyzing the unique fragmentation patterns of their derivatives. nih.govnih.gov
Table 2: Typical GC-MS Parameters for Derivatized Phenethylamine Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Non-polar (e.g., DB-1, DB-5ms) or intermediate polarity (e.g., DB-17) capillary column | Separates compounds based on boiling point and polarity. nih.gov |
| Derivatizing Agent | Trifluoroacetic anhydride (TFA) or Heptafluorobutyric anhydride (HFBA) | Increases volatility and thermal stability, improves peak shape. shimadzu.comnih.gov |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Allows for the separation of compounds with a range of volatilities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible way for identification. |
| Detection | Mass Spectrometer (Scan or SIM mode) | Provides mass spectra for structural elucidation and quantification. koreascience.kr |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. libretexts.org It offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption. oup.com
For analyzing a primary amine like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. libretexts.org In CZE, the separation occurs in a buffer-filled capillary. At a pH below the pKa of the amine group, the compound will be positively charged and migrate towards the cathode. The separation of different analytes is based on differences in their charge-to-size ratios. libretexts.org
Detection in CE is typically performed using UV-Vis absorbance. However, to enhance sensitivity, derivatization with a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC) or naphthalene-2,3-dicarboxaldehyde (NDA) can be employed, followed by laser-induced fluorescence (LIF) detection. nih.govnih.gov Optimizing the background electrolyte (BGE) composition, pH, and applied voltage is crucial for achieving the desired separation. curtin.edu.au
Ion Chromatography (IC) and Thin-Layer Chromatography (TLC)
Ion Chromatography (IC) is a subset of HPLC that is specifically designed for separating ionic species. It is well-suited for the analysis of amines, which are basic and exist as cations in acidic solutions. thermofisher.com The separation is typically performed on a cation-exchange column, where the positively charged amine analyte displaces cations from the stationary phase. Elution is achieved using an acidic mobile phase, often containing methanesulfonic acid. thermofisher.com Suppressed conductivity detection is a common method that provides high sensitivity by chemically reducing the conductivity of the eluent while enhancing the signal from the analyte ions. thermofisher.com This technique is robust and can determine various amines in different matrices, including pharmaceuticals. thermofisher.com
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the screening and preliminary identification of aromatic amines. niscpr.res.in The separation occurs on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is placed in a chamber with a mobile phase, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. For aromatic amines, a mobile phase consisting of a mixture of organic solvents of varying polarities is used. niscpr.res.in
Visualization of the separated spots can be achieved by viewing the plate under UV light or by spraying with a visualizing reagent. A common reagent for primary aromatic amines involves diazotization followed by coupling with a compound like N-(1-naphthyl)ethylenediamine to produce intensely colored spots. oup.com
Computational Chemistry Approaches to 1 3 Methoxyphenyl Pentan 1 Amine Research
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. rasayanjournal.co.in It is favored for its balance of accuracy and computational cost. arxiv.org Methods like the B3LYP functional combined with a basis set such as 6-31G* are commonly employed to perform these calculations. researchgate.netmdpi.com
Electronic Structure and Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. For 1-(3-Methoxyphenyl)pentan-1-amine, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles that define its shape. The resulting optimized structure represents a true minimum on the potential energy surface. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table presents representative data that would be obtained from a DFT geometry optimization. The values are for illustrative purposes.
| Parameter | Type | Atoms Involved | Calculated Value |
| Bond Length | C-C | Aromatic Ring | ~1.39 Å |
| Bond Length | C-N | Chiral Center | ~1.47 Å |
| Bond Length | C-O | Methoxy (B1213986) Group | ~1.36 Å |
| Bond Angle | C-C-N | Chiral Center | ~110.5° |
| Bond Angle | C-O-C | Methoxy Group | ~118.0° |
| Dihedral Angle | C-C-C-N | Pentyl Chain | Varies |
Vibrational Frequencies: Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C-H bond or the bending of an N-H group. mdpi.com
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Illustrative) This table shows examples of vibrational modes and their corresponding theoretical frequencies.
| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3450 | N-H Stretch | Asymmetric |
| 3360 | N-H Stretch | Symmetric |
| 3080 | C-H Stretch | Aromatic |
| 2955 | C-H Stretch | Aliphatic (Pentyl) |
| 1605 | C=C Stretch | Aromatic Ring |
| 1590 | N-H Bend | Scissoring |
| 1250 | C-O Stretch | Aryl-Alkyl Ether |
DFT calculations are highly effective for elucidating a molecule's reactivity. By analyzing the electronic properties, researchers can predict where chemical reactions are most likely to occur.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. epstem.net The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. bohrium.com It highlights electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites, prone to nucleophilic attack). For this compound, the nitrogen atom of the amine group and the oxygen of the methoxy group would be expected to be nucleophilic sites.
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge transfer within the molecule and the interactions between different functional groups. This provides a more detailed picture of the electronic delocalization and bonding characteristics.
Table 3: Hypothetical Quantum Chemical Reactivity Descriptors (Illustrative) This table provides an example of reactivity data derived from DFT calculations.
| Descriptor | Definition | Hypothetical Value | Implication |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Electron-donating ability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 0.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 6.0 eV | High chemical stability |
| Electronegativity (χ) | Tendency to attract electrons | 2.8 eV | Moderate electronegativity |
| Chemical Hardness (η) | Resistance to change in electron distribution | 3.0 eV | Moderately hard molecule |
Since this compound possesses a chiral center at the carbon atom bonded to the amine group, it exists as two enantiomers. DFT is an invaluable tool for studying stereoselective reactions. By modeling the transition states (TS) of a reaction, chemists can understand why one stereoisomer is formed preferentially over another. rsc.org
Computational studies can map out the entire reaction pathway, locating the structures of reactants, intermediates, transition states, and products. The energy of the transition state for each possible stereochemical outcome is calculated. According to transition state theory, the pathway with the lower activation energy (lower TS energy) will be faster and thus favored. nih.gov This approach allows for the rationalization of experimentally observed diastereoselectivity or enantioselectivity in reactions involving chiral amines. nih.gov
Molecular Dynamics Simulations
While quantum mechanics focuses on the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. This allows for the study of dynamic processes and the influence of the environment.
ReaxFF is a specialized type of force field used in MD simulations that can model the formation and breaking of chemical bonds. scienomics.comnih.gov Unlike standard force fields, ReaxFF allows for the simulation of chemical reactions, making it suitable for studying complex reactive phenomena like combustion, pyrolysis, or catalysis. researchgate.netresearchgate.net The parameters for ReaxFF are typically derived from higher-level quantum mechanical calculations. acs.org
Although no specific ReaxFF studies on this compound are currently published, this method could be employed to investigate its thermal decomposition pathways, oxidation mechanisms at high temperatures, or its reactivity under other extreme conditions.
Furthermore, MD simulations can be used to model the interaction of the amine with a catalytic surface or the binding pocket of an enzyme. This can help identify the preferred binding orientation, calculate binding energies, and provide insights into the mechanism of action in a biological or catalytic context.
Supramolecular Chemistry and Non Covalent Interactions of Arylalkylamines
Host-Guest Chemistry Involving Amines
Host-guest chemistry is a fundamental concept in supramolecular chemistry that involves the binding of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). wikipedia.org This interaction is governed by principles of molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties. libretexts.org Amines are frequently studied as guest molecules due to their capacity to act as hydrogen bond donors and their diverse structural forms. acs.org
Encapsulation within Cage Molecules and Polyoxotitanium Clusters
Cage molecules and polyoxotitanium clusters (PTCs) are two types of host molecules that have been shown to encapsulate amines. Cage molecules are large, three-dimensional structures with internal cavities that can accommodate guest molecules. nih.gov For example, truncated tetrahedral imine cages have been studied for their ability to encapsulate tetra-n-alkylammonium salts. nih.gov The size of the cage's windows and the bulkiness of the guest ion influence the encapsulation process. nih.gov In some cases, counterintuitive binding is observed, where a cage with a smaller window selectively binds a larger cation. nih.gov
Polyoxotitanium clusters are discrete, nanosized metal-oxo clusters that can also act as hosts for amine guests. acs.orgnih.gov The interaction between the amine and the PTC is primarily through hydrogen bonding. acs.org The structure of the resulting host-guest complex is highly dependent on the type of amine encapsulated. acs.org
Influence of Amine Type (Primary, Secondary, Tertiary) on Host-Guest Interactions
The nature of the amine guest—whether it is primary, secondary, or tertiary—has a significant impact on the resulting host-guest interactions. A systematic crystallographic study of Ti₈ polyoxotitanium clusters hosting various amines revealed distinct binding modes depending on the amine type. acs.org
Primary amines , such as n-butylamine and benzylamine (B48309), resulted in four guest molecules inhabiting each host cluster. acs.org
Secondary amines , like dimethylamine, led to the accommodation of a single guest molecule within the cluster. acs.org
Tertiary amines , for instance triethylamine, resulted in two guest molecules per host. acs.org
This variation in guest occupancy leads to different degrees of distortion in the host cluster's structure. acs.org Furthermore, diamines have been shown to react with other components of the system, such as benzoic acid, to form new guest molecules, further diversifying the host-guest chemistry of these systems. acs.org
Formation of Supramolecular Architectures
Beyond individual host-guest complexes, arylalkylamines can participate in the formation of larger, more complex supramolecular architectures. These extended structures are held together by a network of non-covalent interactions, with hydrogen bonding being a particularly important contributor.
Crystallographic Studies of Intermolecular Interactions
Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of molecules in the solid state, providing detailed information about intermolecular interactions. usm.mymdpi.com Crystallographic studies of arylalkylamine-containing structures have provided valuable insights into the nature of the non-covalent forces at play. mdpi.com These studies have confirmed the importance of hydrogen bonding in directing the assembly of supramolecular structures. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular interactions within a crystal structure, further clarifying the contributions of different types of contacts. researchgate.netnih.gov
Role of Supramolecular Interactions in Chemical Processes
The non-covalent interactions that govern the formation of supramolecular assemblies with arylalkylamines have significant implications for various chemical processes. The encapsulation of a guest molecule within a host can alter its reactivity and stability. wikipedia.org For instance, guest molecules that would normally be unstable in solution can be stabilized by encapsulation. wikipedia.org
Shifting Reaction Equilibria (e.g., CO₂ Capture)
The reversible nature of non-covalent interactions in the supramolecular chemistry of arylalkylamines, such as 1-(3-Methoxyphenyl)pentan-1-amine, offers a promising avenue for applications in dynamic chemical systems, most notably in the capture of carbon dioxide (CO₂). The ability to shift reaction equilibria is paramount in designing efficient CO₂ capture and release systems, a critical technology in mitigating greenhouse gas emissions.
The fundamental principle at play is the chemical absorption of CO₂ by amine functionalities. Primary amines, like the one present in this compound, react with CO₂ to form carbamates in anhydrous conditions or bicarbonates in the presence of water. These reactions are reversible, and the position of the equilibrium can be manipulated by changing external conditions such as temperature or pressure.
The general reactions are as follows:
Carbamate (B1207046) formation (dry conditions): 2 RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺
Bicarbonate formation (wet conditions): RNH₂ + CO₂ + H₂O ⇌ RNH₃⁺ + HCO₃⁻
The structure of the arylalkylamine plays a crucial role in the efficiency of both the capture and release of CO₂. The basicity of the amine group, influenced by the electronic effects of the aromatic ring and any substituents, affects the strength of the CO₂-amine bond. The methoxy (B1213986) group (-OCH₃) on the phenyl ring of this compound, being an electron-donating group, can modulate the basicity of the amine, thereby influencing the equilibrium of the CO₂ absorption reaction.
Research on benzylamine and other primary amine-functionalized materials has demonstrated their potential for CO₂ capture. For instance, studies on primary amine-functionalized resins have shown effective CO₂ adsorption, with the stability of the adsorbent being a critical factor for practical applications. The degradation of these materials can occur at elevated temperatures or in the presence of oxygen, highlighting the need for carefully controlled regeneration conditions. The equilibrium of the capture-release cycle is a delicate balance between efficient capture and energy-efficient regeneration.
The table below outlines the key structural features of this compound and their inferred influence on the CO₂ capture equilibrium.
| Structural Feature | Inferred Influence on CO₂ Capture Equilibrium |
| Primary Amine Group | Acts as the reactive site for CO₂ binding, forming carbamate or bicarbonate salts and shifting the equilibrium towards the product side during capture. |
| Aromatic Ring | Influences the electronic properties and basicity of the amine group. Can participate in π-π stacking interactions, potentially stabilizing the CO₂-loaded form. |
| Methoxy Group (-OCH₃) | As an electron-donating group, it can increase the basicity of the amine, favoring the forward reaction (CO₂ absorption). |
| Pentyl Chain | Introduces steric hindrance, which can facilitate the reverse reaction (CO₂ release) at lower temperatures, making the regeneration process more energy-efficient. Also contributes to the overall lipophilicity of the molecule. |
Applications in Advanced Materials Development
The principles of supramolecular chemistry, particularly the directed self-assembly of molecules through non-covalent interactions, are being harnessed to develop advanced functional materials. Arylalkylamines, including this compound, possess the necessary structural motifs—an aromatic ring, an alkyl chain, and a hydrogen-bonding amine group—to act as building blocks for such materials.
The amphiphilic nature of this compound, with its hydrophobic pentyl chain and aromatic ring, and its hydrophilic primary amine group, allows it to self-assemble into ordered structures such as micelles, vesicles, or liquid crystals in appropriate solvent systems. The specific architecture of the resulting supramolecular assembly is dictated by a delicate balance of non-covalent forces:
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor, facilitating the formation of well-defined one-, two-, or three-dimensional networks.
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability and electronic properties of the assembly.
Van der Waals Forces: The pentyl chains can interact through these weaker forces, influencing the packing and phase behavior of the assembled material.
Hydrophobic Interactions: In aqueous environments, the hydrophobic parts of the molecules will tend to aggregate to minimize contact with water, driving the self-assembly process.
The length and nature of the alkyl chain are critical in determining the morphology of the self-assembled structures. Research on other amphiphilic molecules has shown that longer alkyl chains can lead to more ordered and crystalline domains within the material. The pentyl chain in this compound provides a balance between sufficient hydrophobic interaction to drive assembly and enough flexibility to allow for dynamic and potentially responsive structures.
These self-assembled materials can exhibit "stimuli-responsive" behavior, where their structure and properties can be altered by external triggers such as changes in pH, temperature, or light. For example, the primary amine group can be protonated or deprotonated in response to pH changes, altering the electrostatic interactions within the assembly and potentially causing a phase transition or disassembly. This responsiveness is a key feature for creating "smart" materials for a variety of applications.
Potential applications for advanced materials derived from the self-assembly of arylalkylamines like this compound include:
Drug Delivery Systems: The self-assembled nanostructures can encapsulate therapeutic agents, releasing them in a controlled manner in response to specific physiological cues.
Sensors: Changes in the optical or electronic properties of the material upon binding of a target analyte can be used for chemical sensing.
Organic Electronics: The ordered stacking of aromatic rings can create pathways for charge transport, making these materials candidates for use in organic field-effect transistors (OFETs) and other electronic devices.
The table below summarizes the key non-covalent interactions involving this compound and their role in the formation of advanced materials.
| Non-Covalent Interaction | Role in Material Formation | Potential Application |
| Hydrogen Bonding (N-H···N, N-H···O) | Directs the formation of ordered networks and provides structural integrity. | Creation of robust, self-healing materials. |
| π-π Stacking | Stabilizes the assembly and can create pathways for charge transport. | Organic electronics, conductive materials. |
| Hydrophobic Interactions | Drives the self-assembly of amphiphilic molecules in polar solvents. | Formation of micelles and vesicles for drug delivery. |
| Van der Waals Forces | Influence the packing density and phase behavior of the alkyl chains. | Control over the mechanical properties of the material. |
Future Research Directions and Methodological Advancements
Development of Next-Generation Catalytic Systems for Highly Enantioselective Amine Synthesis
The synthesis of specific enantiomers of chiral amines is one of the significant challenges in modern chemistry. Asymmetric catalysis is the most effective method for this, and future developments are focused on creating more efficient, selective, and sustainable catalytic systems. acs.org
Transition-Metal Catalysis: Research is moving beyond traditional precious metal catalysts like iridium and ruthenium. While these have been instrumental in the asymmetric hydrogenation of imines to produce chiral amines, there is a strong push towards using earth-abundant and less toxic metals such as nickel and cobalt. acs.orgnih.gov For instance, a nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has shown high efficiency, affording chiral α-aryl glycines with up to 98% enantiomeric excess (ee). acs.org The design of novel chiral ligands remains a cornerstone of this research, with P-stereogenic phosphines and N-heterocyclic carbenes showing outstanding catalytic activity and allowing for the fine-tuning of catalyst properties to suit specific substrates. acs.orgnih.gov
Biocatalysis: The use of enzymes as catalysts represents a green and highly selective alternative to metal-based systems. frontiersin.org Reductive aminases (RedAms), transaminases (ATAs), and imine reductases (IREDs) are at the forefront of this evolution. frontiersin.orgacs.org These enzymes operate under mild conditions and can achieve exceptional stereoselectivity. For example, engineered RedAms have been used to synthesize (R)-rasagiline with over 99% ee. frontiersin.org Future work will focus on enzyme discovery and protein engineering to broaden the substrate scope and enhance the stability and activity of these biocatalysts, making them suitable for the industrial synthesis of complex amines. acs.orgrochester.edu
Organocatalysis: Metal-free organocatalysis has also gained importance as a powerful strategy. acs.org These systems avoid metal contamination in the final product, which is a significant advantage in pharmaceutical manufacturing. Continued research in this area aims to develop new organocatalysts that can rival the efficiency of metal-based systems for a broader range of substrates.
| Catalyst System Type | Key Features & Future Directions | Representative Example |
| Transition-Metal Catalysis | Shift towards earth-abundant metals (Ni, Co); Design of novel chiral ligands (P-stereogenic phosphines, NHCs). acs.orgnih.gov | Nickel-catalyzed Asymmetric Hydrogenation of N-aryl imino esters (up to 98% ee). acs.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign; Focus on enzyme engineering and discovery. frontiersin.orgacs.org | Engineered Reductive Aminase for (R)-rasagiline synthesis (>99% ee). frontiersin.org |
| Organocatalysis | Metal-free, avoids product contamination; Development of more efficient and broadly applicable catalysts. acs.org | Asymmetric reductive amination using chiral phosphoric acids. |
Innovations in Analytical Techniques for Complex Chemical Systems
The development of potent, enantiomerically pure compounds is intrinsically linked to the ability to accurately analyze complex chemical mixtures and verify enantiomeric purity. Future advancements in analytical chemistry are geared towards higher resolution, greater sensitivity, and faster analysis times. mdpi.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) remains the gold standard for enantioseparation. mdpi.comrotachrom.com However, the field is evolving. Supercritical Fluid Chromatography (SFC) is emerging as a more sustainable "green" alternative to HPLC, utilizing supercritical CO2 as the mobile phase, which significantly reduces organic solvent consumption. rotachrom.com Innovations will likely focus on developing new CSPs with broader applicability and higher efficiency for both HPLC and SFC.
Capillary Electrophoresis (CE): CE is a powerful technique for chiral analysis due to its high separation efficiency and minimal sample consumption. mdpi.com The integration of microfluidics with CE offers the potential for high-throughput, on-chip analysis, which could accelerate the screening of chiral catalysts and reaction conditions. mdpi.com
Chiral Derivatizing Agents (CDAs): For analyses involving mass spectrometry (MS), new CDAs are being developed. These agents react with the chiral amine to form diastereomers that can be more easily separated and detected. mdpi.com Future CDAs will be designed to enhance ionization efficiency and provide highly specific fragmentation patterns, improving detection sensitivity into the attomole range. mdpi.com
| Analytical Technique | Principle & Future Innovations |
| Chiral HPLC | Separation based on differential interactions with a chiral stationary phase. Future: New, more robust, and versatile CSPs. mdpi.comrotachrom.com |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as a mobile phase for greener and faster separations. Future: Improved instrumentation and column technology. rotachrom.com |
| Capillary Electrophoresis (CE) | High-efficiency separation in a narrow capillary. Future: Integration with microfluidics for high-throughput analysis. mdpi.com |
| Chiral Derivatizing Agents (CDAs) with LC-MS | Formation of diastereomers for enhanced separation and MS detection. Future: Agents designed for ultra-high sensitivity and specificity. mdpi.com |
Synergistic Integration of Computational and Experimental Methodologies
The combination of computational modeling and experimental work is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes. nih.gov This synergy allows for a more rational, targeted approach to research, saving time and resources.
Predictive Modeling: Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the outcomes of catalytic reactions. nih.gov For instance, researchers can calculate the energy barriers for the formation of different enantiomers in a catalytic cycle. This insight helps in the rational design of new chiral ligands and catalysts that are predicted to favor the desired product. AI and machine learning algorithms are also being developed to predict the optimal reaction conditions for a given transformation, significantly reducing the experimental effort required for optimization. nih.gov
High-Throughput Screening: The predictions from computational models can be rapidly tested using automated, high-throughput experimental setups. nih.gov Robotics can perform hundreds of reactions under varying conditions, with the results feeding back into the computational models to refine their predictive power. This iterative cycle of prediction, experimentation, and refinement dramatically accelerates the pace of discovery for new synthetic methods for compounds like 1-(3-Methoxyphenyl)pentan-1-amine.
Exploration of Novel Supramolecular Assemblies for Precision Chemical Transformations
Supramolecular chemistry offers a unique approach to controlling chemical reactions by using non-covalent interactions to create organized molecular environments. wiley.com These assemblies can act as nanoreactors, precisely orienting substrates and catalysts to achieve high selectivity and efficiency.
Host-Guest Catalysis: Future research will explore the use of complex host molecules, such as engineered cyclodextrins, calixarenes, and pillarenes, to encapsulate substrates for asymmetric catalysis. rotachrom.comwiley.com The cavity of the host molecule can create a chiral microenvironment that dictates the stereochemical outcome of a reaction, functioning as an "artificial enzyme."
Self-Assembled Catalysts: Another promising avenue is the development of catalysts that self-assemble into well-defined, catalytically active structures. acs.org For example, catalyst molecules could be designed to co-assemble with a substrate through hydrogen bonding or π-π stacking, pre-organizing the reactants for a specific transformation. acs.org Controlling the dynamic nature of these assemblies could even allow for the development of switchable catalysts that can be turned "on" or "off" by an external stimulus. acs.org This level of precision offers the potential to perform highly complex transformations with unparalleled control.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)pentan-1-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves alkylation of a 3-methoxyphenyl precursor followed by amination. Key factors include:
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution for methoxy group positioning .
- Temperature control : Low temperatures (0–5°C) reduce side reactions during amination .
A comparative study of methods (e.g., reductive amination vs. Grignard addition) shows yields ranging from 45% to 78%, with HPLC purity >95% under optimized conditions .
Q. How do structural modifications (e.g., methoxy position, alkyl chain length) affect the compound’s physicochemical properties?
The 3-methoxy group enhances lipophilicity (logP ≈ 2.8) and π-π stacking with aromatic biological targets . Increasing the pentyl chain length elevates molecular weight (MW = 207.3 g/mol) and alters solubility (e.g., ~3.2 mg/mL in PBS) . Substitution at the phenyl ring’s meta position optimizes steric compatibility with receptor binding pockets .
Q. Table 1: Substituent Effects on Key Properties
| Substituent Position | logP | Solubility (mg/mL) | Receptor Binding Affinity (nM) |
|---|---|---|---|
| 3-Methoxy | 2.8 | 3.2 | 120 ± 15 |
| 4-Fluoro | 2.5 | 4.1 | 230 ± 30 |
| 2-Methyl | 3.1 | 2.8 | 95 ± 10 |
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution techniques are most effective?
Enantiomers are synthesized using chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation. Resolution methods include:
- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) achieve >99% enantiomeric excess (ee) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer with 85–90% ee .
Racemization studies show stability up to 60°C, making kinetic resolution viable for scale-up .
Q. What in silico strategies are effective for predicting the compound’s interaction with serotonin receptors (e.g., 5-HT2A)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes:
- Key interactions : Hydrogen bonding with Ser159 and hydrophobic contacts with Phe234 in 5-HT2A .
- Free energy calculations (MM/PBSA) : ΔGbind = −9.2 kcal/mol, correlating with experimental EC₅₀ = 150 nM .
False positives are minimized using consensus scoring (Glide XP + Prime MM-GBSA) .
Q. How do metabolic pathways of this compound differ across species, and what analytical methods validate these differences?
In vitro microsomal assays (human vs. rat) reveal:
- Primary metabolites : N-demethylation (CYP2D6-mediated) and O-demethylation (CYP1A2) .
- Analytical validation : LC-MS/MS with MRM transitions (e.g., m/z 208 → 135 for parent compound) quantifies metabolite ratios .
Interspecies variation in t₁/₂: Human = 4.2 h vs. Rat = 1.8 h .
Q. How can contradictory data on the compound’s MAO-B inhibition potency be resolved?
Discrepancies in IC₅₀ values (e.g., 50 nM vs. 220 nM) arise from assay conditions:
- Kinetic vs. endpoint assays : Pre-incubation with MAO-B enhances inhibition by 40% .
- Substrate competition : Use of kynuramine vs. benzylamine alters apparent potency .
Standardizing protocols (e.g., 30-min pre-incubation, 37°C) reduces variability .
Methodological Guidance
Q. What purification strategies maximize yield while removing halogenated byproducts?
- Flash chromatography : Silica gel (hexane:EtOAc = 4:1) removes chlorinated impurities (e.g., from Friedel-Crafts alkylation) .
- Recrystallization : Ethanol/water (7:3) yields >98% purity with <0.5% residual Cl⁻ .
Q. How should researchers design SAR studies to explore the amine’s role in bioactivity?
- Analog synthesis : Replace the primary amine with secondary/tertiary amines or azide groups .
- Activity cliffs : Test analogs with ΔpIC₅₀ >1.5 log units to identify critical hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
